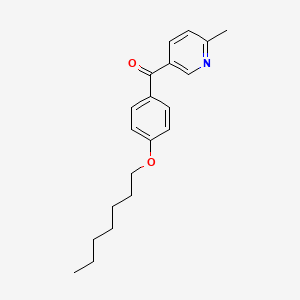

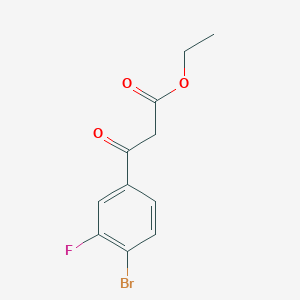

Ethyl 3-(4-bromo-3-fluorophenyl)-3-oxopropanoate

Overview

Description

Ethyl 2-(4-bromo-3-fluorophenyl)acetate is a chemical compound with the CAS Number: 1296223-82-9 . It has a molecular weight of 261.09 and its IUPAC name is ethyl (4-bromo-3-fluorophenyl)acetate . It is stored in a dry room at room temperature .

Molecular Structure Analysis

The InChI code for Ethyl 2-(4-bromo-3-fluorophenyl)acetate is 1S/C10H10BrFO2/c1-2-14-10(13)6-7-3-4-8(11)9(12)5-7/h3-5H,2,6H2,1H3 .Scientific Research Applications

Asymmetric Reduction Using Fungi : Ethyl 3-aryl-3-oxopropanoates were reduced enantioselectively to the corresponding (S)-alcohols by the fungus Rhizopus arrhizus and other Rhizopus species. This process is significant for asymmetric synthesis in organic chemistry (Salvi & Chattopadhyay, 2006).

Quantitative Bioanalytical Method Development : A rapid and selective RP-HPLC bioanalytical method was developed for quantitative measurement of Ethyl 3-(2-(4-fluorophenyl)amino)-4-phenylthiazol-5-yl)-3-oxopropanoate, a molecule with potent acetylcholinesterase inhibition properties (Nemani, Shard & Sengupta, 2018).

Synthesis of Quinoxalyl Aryl Ketones : Ethyl 3-aryl-3-bromo-2-oxopropanoates were used in the synthesis of 3-aroylquinoxalin-2(1H)-ones via oxidative dehydrobromination in dimethyl sulfoxide (Gorbunova & Mamedov, 2006).

Facile One-Pot Synthesis of Thioxothiazolidine Carboxylates : Ethyl 3-alkyl-4-hydroxy-2-thioxothiazolidine-4-carboxylates were synthesized from primary amines, carbon disulfide, and ethyl 3-bromo-2-oxopropanoate, demonstrating a new method for creating highly functionalized products (Ge et al., 2006).

Synthesis of Ethyl 3-(3-hydroxy-2-thienyl)-3-oxopropanoates : This synthesis was developed based on the reaction of ethyl cyanoacetate, carbon disulfide, and ethyl 4-chloroacetoacetate, highlighting a regioselective approach (Larionova et al., 2013).

Synthesis of Pyrazolin-5-ones as Potential Fungicides and Bactericides : Ethyl 3-(4'-methylphenyl)-3-oxopropanoate was used in the synthesis of pyrazolone derivatives, which showed marginal antifungal and antibacterial activity (Ahluwalia, Dutta & Sharma, 1986).

Electroreductive Radical Cyclization Studies : Ethyl 2-bromo-3-(3′,4′-methylenedioxyphenyl)-3-(propargyloxy)propanoate and related compounds were investigated in reductive intramolecular cyclization, catalyzed by nickel(I), demonstrating a potential method for synthesizing complex organic structures (Esteves et al., 2005).

Gametocidal Ethyl Oxanilates Synthesis : Ethyl oxanilate derivatives were synthesized and tested as gametocides on hermaphrodite plants, showing the effect of fluorine atoms on their stability and effectiveness (Iskra, Titan & Meglič, 2013).

Safety and Hazards

Ethyl 2-(4-bromo-3-fluorophenyl)acetate has several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .

properties

IUPAC Name |

ethyl 3-(4-bromo-3-fluorophenyl)-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrFO3/c1-2-16-11(15)6-10(14)7-3-4-8(12)9(13)5-7/h3-5H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMXADYKKGRBDLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=CC(=C(C=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(4-bromo-3-fluorophenyl)-3-oxopropanoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.